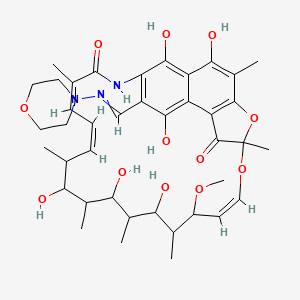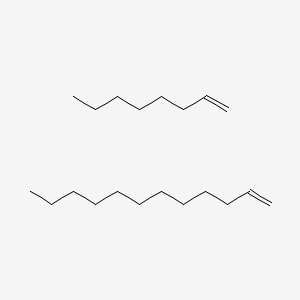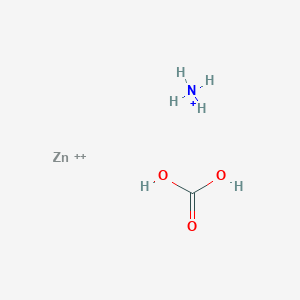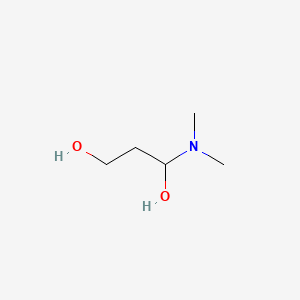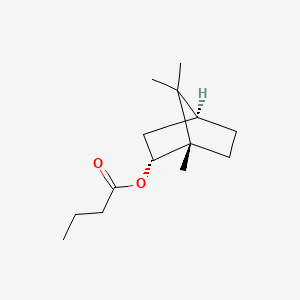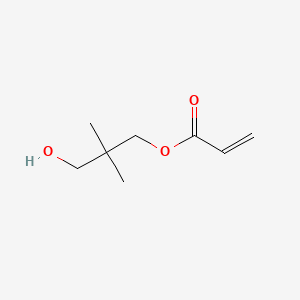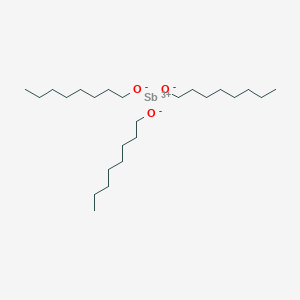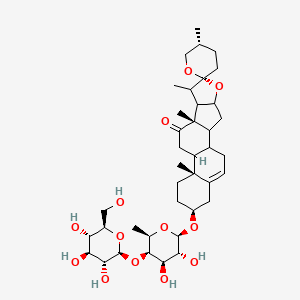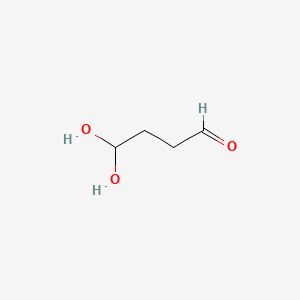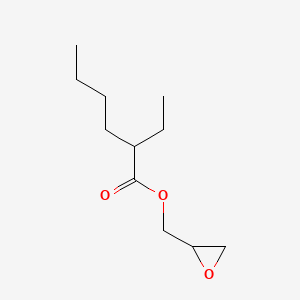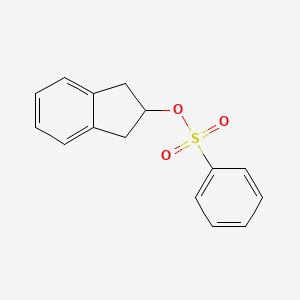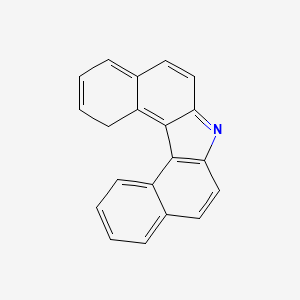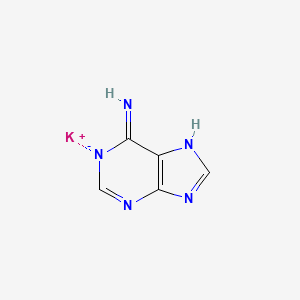
Adenine, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenine, monopotassium salt is a compound that plays a crucial role in various biological processes. It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound is often used in biochemical research and has significant applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenine, monopotassium salt typically involves the reaction of adenine with potassium hydroxide. The reaction is carried out in an aqueous solution, where adenine is dissolved in water and then reacted with potassium hydroxide to form the monopotassium salt. The reaction conditions usually include a controlled temperature and pH to ensure the complete conversion of adenine to its monopotassium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity adenine and potassium hydroxide, along with advanced purification techniques to obtain the final product. The production is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Adenine, monopotassium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of adenine, which can have different biological and chemical properties.
Scientific Research Applications
Adenine, monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: The compound is essential in studying DNA and RNA synthesis and function.
Medicine: It has applications in developing drugs and therapeutic agents, particularly in treating metabolic disorders and genetic diseases.
Industry: this compound is used in the production of various biochemical products and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of adenine, monopotassium salt involves its role as a building block of nucleic acids. It participates in the formation of adenosine triphosphate (ATP), which is crucial for energy transfer in cells. The compound interacts with various enzymes and molecular pathways to facilitate cellular metabolism and genetic information transfer.
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide that plays a role in cellular energy transfer.
Adenosine diphosphate (ADP): Another nucleotide involved in energy metabolism.
Adenosine triphosphate (ATP): The primary energy carrier in cells.
Uniqueness
Adenine, monopotassium salt is unique due to its specific role in forming nucleic acids and its applications in various biochemical processes. Unlike other similar compounds, it is specifically used in research and industrial applications for its stability and reactivity under controlled conditions.
Properties
CAS No. |
65551-68-0 |
|---|---|
Molecular Formula |
C5H4KN5 |
Molecular Weight |
173.22 g/mol |
IUPAC Name |
potassium;7H-purin-1-id-6-imine |
InChI |
InChI=1S/C5H4N5.K/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H2-,6,7,8,9,10);/q-1;+1 |
InChI Key |
CUCRXBVLTPXEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=N)[N-]C=N2.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



